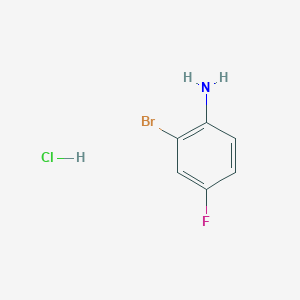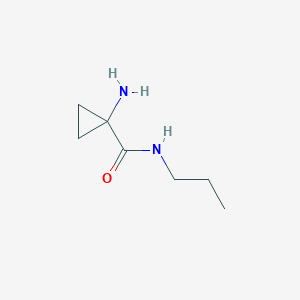
2-Methoxy-3-methylphenacyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-3-methylphenacyl bromide is an organic compound with the molecular formula C10H11BrO2. It is a derivative of phenacyl bromide, characterized by the presence of a methoxy group and a methyl group on the benzene ring. This compound is known for its reactivity and is used in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methoxy-3-methylphenacyl bromide can be synthesized through the bromination of 2-methoxy-3-methylacetophenone. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction conditions must be carefully controlled to ensure the selective bromination of the phenacyl group without affecting the methoxy and methyl substituents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of automated systems ensures consistent product quality and minimizes the risk of side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-3-methylphenacyl bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the phenacyl bromide to the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, ammonia, and thiourea. Reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenacyl derivatives.
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include alcohols.
Applications De Recherche Scientifique
2-Methoxy-3-methylphenacyl bromide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-methoxy-3-methylphenacyl bromide involves its reactivity as an electrophile. The bromine atom is highly reactive and can be displaced by nucleophiles, leading to the formation of various derivatives. The methoxy and methyl groups on the benzene ring influence the compound’s reactivity and selectivity in chemical reactions.
Comparaison Avec Des Composés Similaires
2-Methoxy-3-methylphenacyl bromide can be compared with other phenacyl bromide derivatives:
2-Methoxyphenacyl Bromide: Lacks the methyl group, leading to different reactivity and selectivity.
3-Methylphenacyl Bromide: Lacks the methoxy group, affecting its chemical properties.
Phenacyl Bromide: The parent compound without any substituents, exhibiting different reactivity patterns.
The presence of both methoxy and methyl groups in this compound makes it unique, as these substituents modulate its reactivity and make it suitable for specific applications.
Propriétés
Formule moléculaire |
C10H11BrO2 |
|---|---|
Poids moléculaire |
243.10 g/mol |
Nom IUPAC |
2-bromo-1-(2-methoxy-3-methylphenyl)ethanone |
InChI |
InChI=1S/C10H11BrO2/c1-7-4-3-5-8(9(12)6-11)10(7)13-2/h3-5H,6H2,1-2H3 |
Clé InChI |
NCDNTQWEKJAZOD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C(=O)CBr)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-1-[2-[1-(3-methylphenylsulfonyl)pyrrolidin-2(r)-yl]ethyl]piperidine](/img/structure/B12082219.png)
![1-[5-(4-Fluoro-phenyl)-pyridin-2-yl]-ethylamine](/img/structure/B12082233.png)
![[[[(3,4-Dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid](/img/structure/B12082239.png)
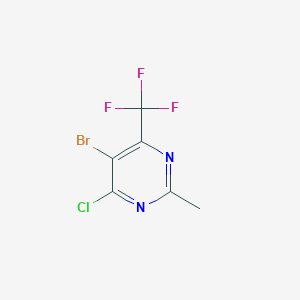
![4-[(2-Bromo-3-nitrophenoxy)methyl]piperidine](/img/structure/B12082252.png)
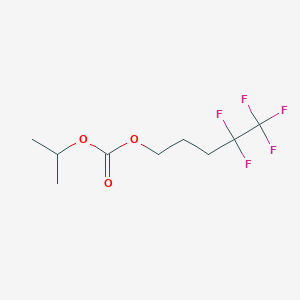
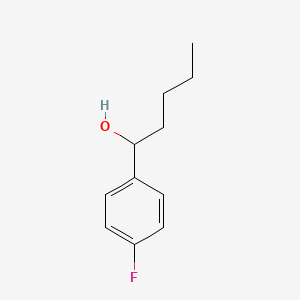
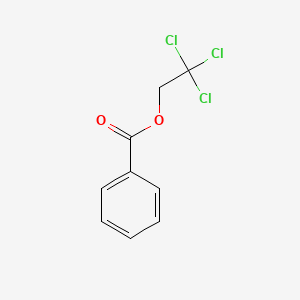
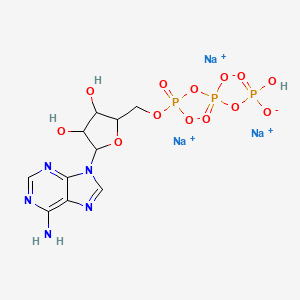
![(5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B12082275.png)

